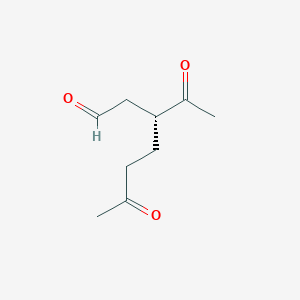
Heptanal, 3-acetyl-6-oxo-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanal, 3-acetyl-6-oxo-, (3R)- is a chemical compound with the molecular formula C10H16O3 It is a derivative of heptanal, characterized by the presence of an acetyl group at the third carbon and an oxo group at the sixth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptanal, 3-acetyl-6-oxo-, (3R)- can be achieved through several synthetic routes. One common method involves the aldol condensation of heptanal with acetone, followed by oxidation to introduce the oxo group at the sixth carbon. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, followed by an oxidizing agent like potassium permanganate or chromium trioxide for the oxidation step.
Industrial Production Methods
In an industrial setting, the production of Heptanal, 3-acetyl-6-oxo-, (3R)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Heptanal, 3-acetyl-6-oxo-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Heptanal, 3-acetyl-6-oxo-, (3R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Heptanal, 3-acetyl-6-oxo-, (3R)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Heptanal, 3-acetyl-6-oxo-, (3R)- can be compared with other similar compounds such as:
Heptanal: Lacks the acetyl and oxo groups, making it less reactive.
3-Methyl-6-oxoheptanal: Similar structure but with a methyl group instead of an acetyl group.
Heptanoic acid, 6-oxo-: Contains a carboxylic acid group instead of an aldehyde group.
Propriétés
Numéro CAS |
185197-81-3 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(3R)-3-acetyl-6-oxoheptanal |
InChI |
InChI=1S/C9H14O3/c1-7(11)3-4-9(5-6-10)8(2)12/h6,9H,3-5H2,1-2H3/t9-/m1/s1 |
Clé InChI |
CWEQHJLFCKMWEE-SECBINFHSA-N |
SMILES isomérique |
CC(=O)CC[C@H](CC=O)C(=O)C |
SMILES canonique |
CC(=O)CCC(CC=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)

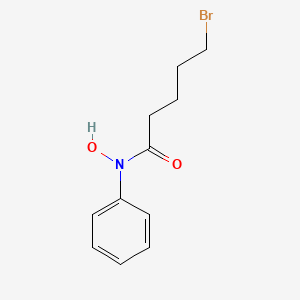
![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
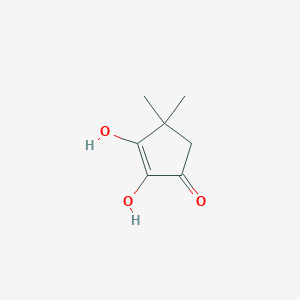
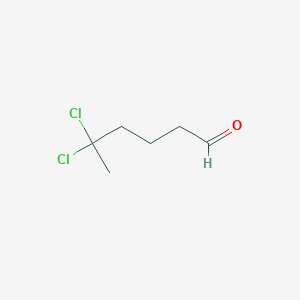

![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
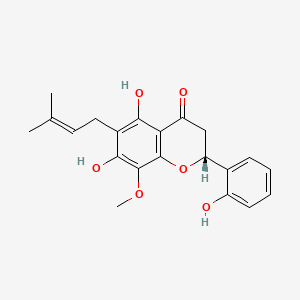
![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
